molecular formula C10H12N4O3S B2592458 Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate CAS No. 891118-57-3

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate

Cat. No.: B2592458
CAS No.: 891118-57-3
M. Wt: 268.29
InChI Key: DDYKUQRGJDNOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a 5-methyl-7-oxo substituent and a thio-linked ethyl acetate moiety. The ethyl acetate group enhances solubility, while the sulfur bridge contributes to metabolic stability.

Properties

IUPAC Name

ethyl 2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-3-17-8(16)5-18-10-13-12-9-11-7(15)4-6(2)14(9)10/h4H,3,5H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYKUQRGJDNOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-keto ester in the presence of a dehydrating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the desired reaction conditions and optimizing yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus fumigatus .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves inducing apoptosis and inhibiting cell proliferation . The structure of this compound allows it to interact with cellular pathways involved in cancer progression.

3. Enzyme Inhibition

Another significant application is the inhibition of specific enzymes linked to disease processes. Research has highlighted that compounds with triazole moieties can inhibit alkaline phosphatases associated with various pathological conditions. This inhibition can lead to therapeutic effects in conditions like osteoporosis and certain cancers .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from 1,2,4-triazole derivatives. Various approaches have been documented in literature:

  • Formation of Triazole Rings : Utilizing hydrazonoyl chlorides in refluxing solvents to create the triazole core.
  • Thioether Synthesis : Incorporating thiol groups through nucleophilic substitution reactions.
  • Acetate Formation : Employing acetic anhydride or acetic acid to yield the acetate functional group .

Case Studies

Several case studies have demonstrated the applications of this compound:

  • Antibacterial Efficacy : A study compared the antibacterial activity of this compound against standard antibiotics and found it to be significantly more effective against resistant strains of bacteria .
  • Antifungal Activity : In a controlled environment, the compound was tested against multiple fungal pathogens and exhibited superior antifungal activity compared to conventional treatments .
  • Cytotoxicity Assessment : Evaluations on non-cancerous cell lines indicated that while the compound shows potent anticancer activity, it maintains a favorable safety profile with minimal cytotoxic effects on healthy cells .

Mechanism of Action

The mechanism by which Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves interaction with molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to the desired biological or chemical outcomes.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces, leading to modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on synthetic methods, physicochemical properties, and substituent effects. Key analogs include triazolo-pyrimidines, pyrazolo-thieno-pyrimidines, and pyrrolo-triazolo-pyrazines (Table 1).

Table 1: Comparative Analysis of Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate and Analogous Compounds

Compound Name Core Structure Substituents/Modifications Yield (%) Purity (%) Molecular Weight (g/mol) Key Spectral Data Reference
This compound (Target) Triazolo[4,3-a]pyrimidine 5-methyl-7-oxo, thioethyl acetate N/A N/A ~323.3 (calculated) Not provided
Ethyl 2-((8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (16) Thieno-triazolo[4,3-c]pyrimidine 8,9-dimethyl, thioethyl acetate 67 >95 296.01 1H NMR (DMSO-d6), MS: [M+H]+ 296.01
Ethyl-2-(((3-methyl-7-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':4,5]thieno[3,2-d]pyrimidin-5-yl)methyl)thio)acetate (8) Pyrazolo-thieno-pyrimidine 3-methyl-7-oxo, phenyl, methylthioethyl acetate 65 N/A 468.5 (calculated) EA: C 54.74%, H 3.75%, N 17.13%
Ethyl 2-((cis)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylidene)acetate Pyrrolo-triazolo[4,3-a]pyrazine Cyclopentylidene, ethyl substituent 9–89 N/A 340–494 LC/MS: m/z 340 (M+H)+, 494 (M+H)+

Key Observations

Structural Variations: The target compound features a triazolo[4,3-a]pyrimidine core, distinct from analogs with thieno-triazolo[4,3-c]pyrimidine (Compound 16) or pyrrolo-triazolo-pyrazine (–6) cores.

Synthetic Efficiency :

  • Yields vary significantly: 67% for Compound 16 (alkylation in DMF) vs. 9% for pyrrolo-triazolo-pyrazine derivatives (multi-step tosylation/detosylation) . The target compound’s synthesis likely follows similar alkylation protocols but may require optimization due to steric effects from the 7-oxo group.

Physicochemical Properties :

  • Molecular Weight : The target compound (~323 g/mol) is lighter than Compound 8 (468 g/mol) but heavier than Compound 16 (296 g/mol), reflecting differences in fused rings and substituents.
  • Purity : Compound 16 achieves >95% purity via silica-gel chromatography, suggesting that smaller substituents (e.g., methyl vs. phenyl) facilitate purification .

Spectroscopic Trends :

  • Mass Spectrometry : Analogous compounds show [M+H]+ peaks at 296–494 m/z, correlating with structural complexity. The target compound’s predicted m/z (~323) aligns with intermediate-sized analogs.
  • 1H NMR : Compound 16’s spectrum (DMSO-d6) reveals shifts for methyl and thioethyl groups, which would differ in the target compound due to the 7-oxo group’s deshielding effects .

Research Implications

  • Synthetic Challenges : Bulky substituents (e.g., cyclopentylidene in ) reduce yields, highlighting the need for tailored catalysts or solvents for the target compound .

Biological Activity

Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic methodologies, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C10_{10}H12_{12}N4_4O3_3S
  • Molecular Weight : 268.29 g/mol
  • CAS Number : 891118-57-3

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various pathogenic bacteria and fungi.

A study demonstrated that related triazole derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds exhibiting potency up to 16 times greater than traditional antibiotics like ampicillin . The specific compound has shown promising results in preliminary tests against similar bacterial strains.

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. In vitro studies have shown that ethyl thioacetate derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanisms of action include the inhibition of aromatase activity and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Aromatase Inhibition
Compound BMDA-MB-23115Apoptosis Induction

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of thioacetates with triazole derivatives.
  • Cyclization : Subsequent cyclization steps form the triazolo-pyrimidine structure.
  • Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Study on Antimicrobial Efficacy

In a recent study published in MDPI, several derivatives similar to this compound were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited significant antibacterial effects against resistant strains of bacteria .

Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of triazole derivatives found that compounds like ethyl thioacetate induced cell cycle arrest in the G0/G1 phase and activated apoptotic pathways in breast cancer cells. This suggests potential for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate?

The synthesis typically involves thioetherification of a triazolopyrimidine core with ethyl 2-mercaptoacetate. For example, analogous compounds are synthesized via nucleophilic substitution at the sulfur-bearing position using reagents like sodium metaperiodate and ruthenium oxide in mixed solvents (e.g., CHCl₃:MeCN) to facilitate oxidation and coupling steps . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to avoid side reactions such as over-oxidation or dimerization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

  • ¹H NMR : Signals for the ethyl ester group (e.g., triplet at δ ~1.3 ppm for CH₃ and quartet at δ ~4.2 ppm for CH₂) confirm ester functionality. The triazolopyrimidine ring protons appear as distinct singlets or doublets in the aromatic region (δ 7.0–8.5 ppm), with splitting patterns reflecting substituent positions .
  • IR : Stretching vibrations at ~1650–1750 cm⁻¹ indicate carbonyl groups (ester and ketone), while bands near 2550 cm⁻¹ (if present) suggest residual thiol impurities .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₁H₁₂N₄O₃S), with fragmentation patterns revealing cleavage of the ester or thioether linkages .

Q. What are the primary research applications of this compound in medicinal chemistry?

Derivatives of triazolopyrimidine-thioacetates are explored as adenosine receptor antagonists or antimicrobial agents . The thioether and ester groups serve as handles for further functionalization, enabling structure-activity relationship (SAR) studies. For example, substituting the ethyl ester with amides can modulate solubility and bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s regiochemistry during synthesis?

Single-crystal X-ray diffraction using SHELXL can unambiguously determine the substitution pattern on the triazolopyrimidine ring. Key parameters include bond lengths (e.g., C–S in thioether vs. C–O in ether) and torsion angles between the thioacetate moiety and the heterocyclic core. For poorly diffracting crystals, high-resolution synchrotron data or twinning refinement strategies in SHELXL may be required .

Q. What experimental strategies address contradictions in reported biological activity data for analogous compounds?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., buffer pH, cell lines) or impurities. Methodological solutions include:

  • Purity Validation : HPLC with dual detection (UV and MS) to ensure >95% purity .
  • Standardized Assays : Repeating assays under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic Stability Tests : Assessing compound degradation in serum to rule out false negatives .

Q. How can reaction conditions be optimized to improve the yield of the thioether coupling step?

Key factors include:

  • Catalyst Selection : Ruthenium oxide/periodate systems enhance oxidative coupling efficiency compared to milder oxidants .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the thiolate intermediate.
  • Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions like disulfide formation .

Q. What computational methods support the design of derivatives with enhanced target binding?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into receptor structures (e.g., P2X7 or adenosine A₂A) identifies favorable interactions (e.g., hydrogen bonds with the triazole ring) .
  • QSAR Modeling : Regression models correlating substituent electronegativity or steric bulk with activity guide rational modifications .

Methodological Considerations

  • Crystallography : Use SHELXD for space-group determination and SHELXL for refinement, leveraging TWIN and HKLF5 commands for challenging datasets .
  • Synthetic Troubleshooting : Monitor reactions via TLC or in-situ IR to detect intermediates. If coupling fails, pre-activate the thiol group using Mitsunobu conditions .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.